Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate
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Overview
Description
Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a bromocyclopropyl group, a nitropyridine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate typically involves multiple steps:
Formation of the Bromocyclopropyl Intermediate: The synthesis begins with the preparation of the bromocyclopropyl intermediate. This can be achieved by reacting cyclopropylmethanol with hydrobromic acid (HBr) in the presence of a strong acid catalyst.
Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the desired position.
Coupling Reaction: The bromocyclopropyl intermediate is then coupled with the nitrated pyridine derivative in the presence of a base such as potassium carbonate (K₂CO₃) to form the desired compound.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH₃OH) and a suitable catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromocyclopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl₂).
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted under hydrogenation conditions or using chemical reductants in solvents like ethanol or acetic acid.
Oxidation: Carried out in aqueous or organic solvents with strong oxidizing agents.
Major Products
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding amino derivative.
Oxidation: Results in oxidized products, potentially including carboxylic acids or ketones.
Scientific Research Applications
Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potentially useful in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-nitropyridine-2-carboxylate: Lacks the bromocyclopropyl group but shares the nitropyridine and carboxylate ester functionalities.
Methyl 6-[(1-chlorocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-3-carboxylate: Positional isomer with the carboxylate group at a different position on the pyridine ring.
Uniqueness
Methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 6-[(1-bromocyclopropyl)methylamino]-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c1-19-10(16)7-2-3-8(15(17)18)9(14-7)13-6-11(12)4-5-11/h2-3H,4-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNSTNGVDFHRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])NCC2(CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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